InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14) . The Canonical SMILES is CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C . This compound can be classified as an ester and is part of the broader category of benzoate esters. The molecular formula for this compound is , and its molecular weight is approximately 219.24 g/mol. The compound can be sourced from various chemical suppliers and research facilities that specialize in organic compounds.
The synthesis of benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester can be achieved through several methods, with the most common being the Esterification reaction:
The general reaction can be summarized as follows:
Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester can participate in various chemical reactions:
The reaction conditions such as temperature, pH, and concentration of reactants significantly influence these reactions' rates and yields.
The mechanism of action for benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester primarily relates to its reactivity as an ester:
The physical and chemical properties of benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 219.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 200°C |
| Solubility | Slightly soluble in water |
| Density | Approximately 1.05 g/cm³ |
These properties indicate that this compound has a relatively low boiling point characteristic of organic esters.
Benzoic acid, 4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester has several scientific applications:
The compound Benzoic acid,4-[(1-oxo-2-propen-1-yl)amino]-, ethyl ester is systematically named as Ethyl 4-((1-oxoprop-2-en-1-yl)amino)benzoate according to IUPAC conventions. This nomenclature integrates three key structural features:
The molecular formula is C₁₂H₁₃NO₄, derived from:
Structurally, it belongs to the N-acryloyl anthranilate derivatives, characterized by an acrylamide group conjugated with an aromatic ester. This classification aligns with analogs like Ethyl 4-(((2Z)-3-carboxy-1-oxo-2-propen-1-yl)amino)benzoate (C₁₃H₁₃NO₅, CID 1562002) [1], though the target compound lacks the carboxylic acid function on the acryloyl group.
Computational modeling reveals key structural parameters and electronic features:
Table 1: Key Geometric Parameters from DFT Calculations (B3LYP/6-311G(d,p) Basis Set)
| Parameter | Value | Description |
|---|---|---|
| C7–O2 bond length | 1.212 Å | Acrylamide carbonyl bond |
| C1–C7 bond length | 1.388 Å | Amide bond linkage to benzene |
| C8–O3 bond length | 1.341 Å | Ester carbonyl bond |
| O1–C9–C10 dihedral angle | 180.0° | Planar ester conformation |
| N1–C7–C11–C12 dihedral | 0.5° | Near-planar acrylamido group |
The molecule exhibits significant planarity between the benzene ring and acrylamido group due to conjugation. The ester group (–COO–CH₂CH₃) adopts a coplanar arrangement with the aromatic ring, maximizing π-conjugation across the system. This is evidenced by the near-0° dihedral angle between the benzene ring and the acrylamido carbonyl [3].
Electrostatic potential mapping shows:
The compound’s reactivity is governed by stereoelectronic effects:
Conformational sampling reveals two dominant states:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5